(1S,3R)-3-methoxycyclopentan-1-amine hydrochloride
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Overview
Description
(1S,3R)-3-methoxycyclopentan-1-amine hydrochloride is a chiral amine compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its cyclopentane ring structure, which is substituted with a methoxy group and an amine group, making it a versatile intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-methoxycyclopentan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclopentanone, which undergoes a series of reactions to introduce the methoxy and amine groups.
Methoxylation: Cyclopentanone is first converted to 3-methoxycyclopentanone through a methoxylation reaction. This can be achieved using methanol in the presence of an acid catalyst.
Amination: The 3-methoxycyclopentanone is then subjected to reductive amination to introduce the amine group. This step typically involves the use of ammonia or an amine source and a reducing agent such as sodium cyanoborohydride.
Resolution: The resulting racemic mixture is resolved to obtain the desired (1S,3R) enantiomer. This can be done using chiral resolution techniques such as crystallization with a chiral acid or chromatography.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of efficient purification techniques such as recrystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-methoxycyclopentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group, leading to the formation of 3-oxocyclopentan-1-amine derivatives.
Reduction: The amine group can be reduced to form the corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or thiols, to form a variety of substituted cyclopentane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-oxocyclopentan-1-amine, while substitution reactions can produce a variety of substituted cyclopentane derivatives.
Scientific Research Applications
(1S,3R)-3-methoxycyclopentan-1-amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: It is employed in the study of enzyme mechanisms and receptor-ligand interactions due to its chiral nature.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which (1S,3R)-3-methoxycyclopentan-1-amine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with specific molecular targets such as neurotransmitter receptors or enzymes. The methoxy and amine groups play crucial roles in binding to these targets, influencing the compound’s pharmacological activity.
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-3-methoxycyclopentan-1-amine hydrochloride: The enantiomer of the compound, which may have different biological activities and properties.
3-methoxycyclopentan-1-amine: The non-chiral version of the compound, lacking the hydrochloride salt form.
3-aminocyclopentan-1-ol: A related compound with a hydroxyl group instead of a methoxy group.
Uniqueness
(1S,3R)-3-methoxycyclopentan-1-amine hydrochloride is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound in the development of chiral drugs and other specialized applications.
Properties
CAS No. |
2227198-95-8 |
---|---|
Molecular Formula |
C6H14ClNO |
Molecular Weight |
151.6 |
Purity |
95 |
Origin of Product |
United States |
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